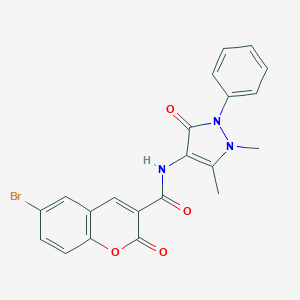

![molecular formula C20H14N2O2 B420940 3-Phenyliminobenzo[f]chromene-2-carboxamide CAS No. 161554-62-7](/img/structure/B420940.png)

3-Phenyliminobenzo[f]chromene-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Phenyliminobenzo[f]chromene-2-carboxamide is a chemical compound with the molecular formula C21H16N2O2 . It has an average mass of 328.364 Da and a monoisotopic mass of 328.121185 Da . This compound is also known as 3-Imino-3H-benzo[f]chromene-2-carboxylic acid p-tolylamide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have been synthesized by the reaction of N-benzyl-2-cyanoacetamide with 2-naphthol and aromatic aldehydes in the presence of piperidine as a base .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzo[f]chromene core with a phenylimino group and a carboxamide group . The exact structure can be confirmed by spectroscopic methods .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C21H16N2O2, an average mass of 328.364 Da, and a monoisotopic mass of 328.121185 Da .作用机制

Target of Action

Similar compounds have been found to inhibit akr1b10, a protein that plays a role in various types of cancers .

Mode of Action

It’s suggested that similar compounds are involved in critical hydrogen-bonding interactions with the val301 and lue302 of the akr1b10 catalytic site .

Result of Action

Similar compounds have demonstrated potent inhibitory activity against cancer cell lines .

实验室实验的优点和局限性

One of the advantages of using 3-Phenyliminobenzo[f]chromene-2-carboxamide in lab experiments is its versatility. It has been shown to exhibit activity against various diseases and can be used in different types of experiments. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.

未来方向

There are several future directions for research on 3-Phenyliminobenzo[f]chromene-2-carboxamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another direction is to study its pharmacokinetic properties to optimize its dosing and administration. Additionally, further studies are needed to fully understand its mechanism of action and its potential for use in clinical trials.

In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. Its potential therapeutic applications in cancer, inflammation, and microbial infections make it an interesting compound for further research. The synthesis method has been optimized, and the compound has been found to exhibit various biochemical and physiological effects. However, further studies are needed to fully understand its mechanism of action and optimize its dosing and administration.

合成方法

The synthesis of 3-Phenyliminobenzo[f]chromene-2-carboxamide involves the reaction of 2-amino-4-phenylthiazole with 2-hydroxy-1-naphthaldehyde in ethanol. The resulting product is then treated with acetic anhydride to yield the final product. The synthesis method has been optimized to increase the yield of the product and reduce the reaction time.

科学研究应用

3-Phenyliminobenzo[f]chromene-2-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. In cancer research, it has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammatory diseases such as rheumatoid arthritis and multiple sclerosis have also been studied, and this compound has been shown to reduce inflammation in animal models. Additionally, it has been found to have antimicrobial activity against various bacteria and fungi.

生化分析

Biochemical Properties

3-Phenyliminobenzo[f]chromene-2-carboxamide plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes, which can lead to changes in biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This compound’s ability to interact with multiple biomolecules makes it a valuable tool in biochemical research .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it can impact cellular metabolism by inhibiting or activating specific metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins or enzymes, leading to inhibition or activation of their activity. For instance, it has been shown to form hydrogen bonds with key residues in the active site of enzymes, thereby inhibiting their catalytic activity. These interactions can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to this compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as inhibiting the activity of harmful enzymes. At high doses, it can cause toxic or adverse effects, including damage to cellular structures and disruption of normal cellular processes. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions can have significant effects on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells. For example, it may be transported into specific cellular compartments where it can exert its effects. Understanding these transport mechanisms is essential for optimizing the use of this compound in research .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect metabolic processes. These localization patterns are essential for understanding the full range of this compound’s effects .

属性

IUPAC Name |

3-phenyliminobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O2/c21-19(23)17-12-16-15-9-5-4-6-13(15)10-11-18(16)24-20(17)22-14-7-2-1-3-8-14/h1-12H,(H2,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNJOLYKPIAORPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=CC4=CC=CC=C43)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Fluorophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B420860.png)

![Methyl {[3-cyano-4-(3-fluorophenyl)-6-phenyl-2-pyridinyl]sulfanyl}acetate](/img/structure/B420861.png)

![3-(4-bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-{4-nitrophenyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B420864.png)

![7-(cyclohexylamino)-3-methyl-8H-naphtho[2,3-a]phenoxazine-8,13(14H)-dione](/img/structure/B420865.png)

![3-{2-[(2,4-dichlorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B420868.png)

![2-({[5-(1-Adamantyl)-2-methoxyphenyl]imino}methyl)phenol](/img/structure/B420869.png)

![N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]-6-methoxy-2-methylquinolin-4-amine](/img/structure/B420870.png)

![1-(6-Chloro-3-methyl-4-phenylpyrazolo[3,4-b]quinolin-1-yl)ethanone](/img/structure/B420872.png)

![4-[4-(4-Bromophenoxy)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B420876.png)

![4-(2-furylmethylene)-2-(4'-octyl[1,1'-biphenyl]-4-yl)-1,3-oxazol-5(4H)-one](/img/structure/B420880.png)

![5-(4-bromobenzylidene)-2-(4-butoxyphenyl)-3-[4-(pentyloxy)phenyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B420883.png)